molecular formula C6H10F3NO2 B1460726 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021002-60-7

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate

Cat. No. B1460726
CAS RN: 1021002-60-7
M. Wt: 185.14 g/mol
InChI Key: WXUUYAIOCOITMT-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1021002-60-7 . It has a molecular weight of 185.15 . The compound is a liquid and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 185.15 .

Scientific Research Applications

Synthesis of Fluorinated Proline Analogues

Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is used in the synthesis of new fluorinated amino acids, such as cis- and trans-3-CF3/C2F5-prolines and trans-3-CF2Br/CF2Cl/CHF2-3-hydroxyprolines. These compounds have potential applications in various fields including medicinal chemistry and material science (Tolmachova et al., 2018).

Building Block for Enantiopure Chirons

It serves as a building block for creating enantiopure chirons in the trifluoromethyl-β-amino acid series. This is important in the synthesis of optically active compounds, which are crucial in drug development and biological studies (Michaut et al., 2007).

Rapid Analysis of Amino Acid Enantiomers

The compound is employed in the derivatization of amino acids for rapid separation of enantiomeric isomers by capillary gas chromatography, aiding in the analysis of amino acid structures and configurations (Abe et al., 1996).

Synthesis of Pyrrole-1-Acetic Acids

It's used in the synthesis of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives, which have potential applications in the development of anti-inflammatory agents (Ross & Sowell, 1987).

Molecular Docking and Enzyme Inhibition Studies

This compound is key in the synthesis of novel molecules for enzyme inhibition studies. For example, ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from it, have shown significant inhibition towards α-glucosidase and β-glucosidase enzymes, which are important in diabetes research (Babar et al., 2017).

Ugi Four Component Reaction

It is involved in Ugi four component reactions to synthesize compounds like Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, which have applications in organic synthesis and drug discovery (Ganesh et al., 2017).

Synthesis of Naphthyridines

This compound is used as an intermediate in the synthesis of complex organic molecules like 3-pyridyl-5,7-di(trifluoromethyr)-1,8-naphthyridin-2(1H)ones, which have potential applications in chemical research (Eichler et al., 1976).

Crystal Structure Analysis

The compound's derivatives are used in crystal structure analysis, aiding in the understanding of molecular structures and interactions (DyaveGowda et al., 2002).

Chelate Synthesis

It is instrumental in chelate synthesis, as seen in the production of compounds like 3-ethoxycarbonyl-4-hydroxy-2-trifluoromethylpyridine, which have applications in organic and medicinal chemistry (Dorokhov et al., 1995).

High-Ceiling Diuretics

Although not directly related to drug use, its derivatives have been studied for their potential as high-ceiling diuretics in medical research (Lee et al., 1984).

Lipase Catalysis in Organic Media

Its esters are used in the enzymatic resolution of amino acid esters, demonstrating the compound's role in biocatalysis and green chemistry (Kanerva et al., 1996).

X-Ray Diffraction Studies

Derivatives of this compound are used in X-ray diffraction studies to determine molecular structures, contributing to the field of crystallography (Flensburg & Egholm, 1994).

Synthesis of Fused Heterocyclic Compounds

The compound aids in the synthesis of important fluorinated fused heterocyclic compounds, which are valuable in chemical and pharmaceutical research (Wang et al., 2012).

GPIIb/IIIa Integrin Antagonists

This compound derivatives are studied for their potential as GPIIb/IIIa integrin antagonists, which are important in thrombosis and cardiovascular disease research (Hayashi et al., 1998).

Enzymatic Resolution Using Ionic Liquids

Its use in the enzymatic resolution of amino acid esters with ionic liquids highlights its role in enhancing green chemistry methods (Zhao & Malhotra, 2002).

Cycloaddition Reactions

The compound is involved in cycloaddition reactions to produce trifluoromethylpyrrolidines, which are significant in organic synthesis and drug development (Bonnet-Delpon et al., 2010).

Synthesis of Pyridazine Derivatives

This compound is used in synthesizing novel pyridazine derivatives with herbicidal activities, contributing to agricultural chemistry (Xu et al., 2008).

Synthesis of Cytosines and Uracils

The compound is key in synthesizing novel cytosines and uracils, which are important in nucleic acid chemistry and pharmaceutical research (Lutz & Hensen, 1972).

Creation of Benzo[4,5]Thiazolo-[3,2-a] Pyridine Derivatives

It's used in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine derivatives, highlighting its versatility in creating complex organic structures (Mohamed, 2021).

Formation of Azolo[5,1-c][1,2,4]Triazines

This compound is involved in the formation of azolo[5,1-c][1,2,4]triazines, demonstrating its role in the synthesis of complex heterocyclic compounds (Gray et al., 1976).

Safety and Hazards

The compound has been classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

ethyl 2-(2,2,2-trifluoroethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUUYAIOCOITMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,2,2-trifluoroethylamine (2.0 g) was added to a suspension of ethyl bromoacetate (2.3 mL), potassium iodide (0.34 g) in diisopropylethylamine (3.3 mL) and the mixture was stirred at RT for 5.5 h. The mixture was diluted with diethyl ether (30 mL), stirred at RT for 30 mins. The suspension was filtered and concentrated under reduced pressure. The sub-title compound (2.6 g) was obtained as a yellow oil; 1H NMR (300 MHz, CDCl3); 4.19 (2H, q), 3.50 (2H, s), 3.22 (2H, q), 1.26 (3H, t).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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